molecular formula C15H17NO B3207524 2-(2-Benzylphenoxy)ethanamine CAS No. 10429-44-4

2-(2-Benzylphenoxy)ethanamine

Cat. No.: B3207524
CAS No.: 10429-44-4
M. Wt: 227.3 g/mol
InChI Key: NKYTYTLACSUEFK-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)ethanamine is a chemical compound supplied for research and development purposes. It is strictly intended for laboratory use and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling and to conduct their own experiments to determine the compound's specific properties, such as its potential applications, mechanism of action, and physicochemical characteristics. Structurally, this molecule combines a phenethylamine backbone with a benzylphenoxy ether group. This structure is of interest in organic chemistry and medicinal chemistry research, particularly in the synthesis of novel compounds and the exploration of structure-activity relationships (SAR) . Compounds with similar amine and ether functionalities are often investigated for their potential interactions with biological systems, but the specific research value and applications for this compound must be established by the end-user researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYTYTLACSUEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 2 2 Benzylphenoxy Ethanamine

Retrosynthetic Disconnection Strategies for the Ethanamine and Phenoxy Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 2-(2-benzylphenoxy)ethanamine, the primary disconnections involve the ether linkage and the C-N bond of the ethanamine side chain.

The most common retrosynthetic approach involves disconnecting the ether bond (C-O), which leads to two key synthons: the 2-benzylphenoxide anion and a 2-halo- or 2-sulfonyloxy-ethanamine equivalent. This is a logical disconnection as the formation of aryl ethers is a well-established transformation.

A second logical disconnection targets the carbon-nitrogen (C-N) bond of the ethanamine moiety. This strategy would start with a 2-(2-benzylphenoxy)ethyl halide or tosylate, which is then reacted with an ammonia (B1221849) equivalent or a protected amine source.

A third, less common, disconnection could involve the benzyl (B1604629) C-C bond, starting from a diphenylether derivative. However, this approach is generally more complex and less convergent than the others. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Established and Novel Synthetic Approaches to the Core Structure

The construction of the this compound core relies on fundamental organic reactions, primarily etherification and amination.

The formation of the phenoxy linkage is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2-benzylphenol (B1197477) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on an electrophilic two-carbon synthon.

A common method involves the reaction of 2-benzylphenol with a 2-haloethylamine, such as 2-bromoethylamine (B90993) or 2-chloroethylamine (B1212225), in the presence of a base. The choice of base is crucial for efficient deprotonation of the phenol (B47542) without causing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724).

An alternative to using 2-haloethylamines directly, which can be prone to self-reaction, is the use of a protected two-carbon electrophile. For instance, 2-benzylphenol can be reacted with 2-(Boc-amino)ethyl bromide (N-Boc-2-bromoethylamine), followed by deprotection of the Boc group to yield the final product. Another approach involves the reaction of 2-benzylphenol with ethylene (B1197577) carbonate in the presence of a base, which forms the hydroxyethyl (B10761427) ether that can then be converted to the amine.

ReactantsReagentsSolventProduct
2-Benzylphenol, 2-Bromoethylamine hydrobromidePotassium Carbonate (K₂CO₃)AcetoneThis compound
2-Benzylphenol, N-(2-Chloroethyl)acetamideSodium EthoxideEthanol (B145695)N-[2-(2-Benzylphenoxy)ethyl]acetamide
2-Benzylphenol, 2-(Boc-amino)ethyl bromideCesium Carbonate (Cs₂CO₃)Acetonitriletert-Butyl [2-(2-benzylphenoxy)ethyl]carbamate

When the synthetic strategy involves forming the C-N bond last, the key intermediate is a 2-(2-benzylphenoxy)ethyl derivative with a suitable leaving group. This intermediate can be prepared by reacting 2-benzylphenol with a dihaloethane, such as 1-bromo-2-chloroethane, to selectively form 1-(2-benzylphenoxy)-2-chloroethane.

This chloro derivative can then undergo nucleophilic substitution with an amine source. Direct amination with ammonia can be used, but often leads to mixtures of primary, secondary, and tertiary amines. A more controlled approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion displaces the halide, and subsequent hydrazinolysis releases the primary amine.

Alternatively, sodium azide (B81097) can be used to introduce the azide functionality, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Starting MaterialReagentsIntermediateFinal Product
1-(2-Benzylphenoxy)-2-chloroethanePotassium PhthalimideN-[2-(2-Benzylphenoxy)ethyl]phthalimideThis compound
1-(2-Benzylphenoxy)-2-bromoethaneSodium Azide1-(2-Azidoethoxy)-2-benzylbenzeneThis compound
2-(2-Benzylphenoxy)ethanolMethanesulfonyl chloride, Ammonia2-(2-Benzylphenoxy)ethyl methanesulfonateThis compound

The synthesis of this compound is inherently a multi-step process, often starting from commercially available 2-benzylphenol. A representative multi-step synthesis is outlined below:

Route 1: Via Halide Intermediate

Etherification: 2-Benzylphenol is reacted with a dihaloalkane, such as 1,2-dibromoethane, in the presence of a base like sodium hydroxide (B78521) to form 1-(2-benzylphenoxy)-2-bromoethane.

Amination: The resulting bromo intermediate is then treated with an excess of ammonia in a sealed vessel to yield this compound.

Route 2: Via Nitrile Intermediate

Etherification: 2-Benzylphenol is reacted with chloroacetonitrile (B46850) in the presence of potassium carbonate to form (2-benzylphenoxy)acetonitrile.

Reduction: The nitrile group is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂/Raney Nickel).

Route 3: Via Protected Amine

Etherification: 2-Benzylphenol is alkylated with N-(2-bromoethyl)phthalimide in the presence of a base to form N-[2-(2-benzylphenoxy)ethyl]phthalimide.

Deprotection: The phthalimide group is removed by treatment with hydrazine (B178648) hydrate (B1144303) to afford the desired primary amine.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Recent efforts in chemical synthesis have focused on the incorporation of green chemistry principles to reduce environmental impact.

While many traditional syntheses of this compound rely on catalysts and additives, there is a growing interest in developing more sustainable methods. For the etherification step, performing the reaction under phase-transfer catalysis (PTC) conditions can be considered a greener alternative. PTC can enhance reaction rates, allow for the use of less hazardous solvents (including water), and reduce the amount of base required.

For the amination step, enzymatic transamination represents a potential green route, although its application to this specific substrate may require significant enzyme engineering. The use of supercritical fluids like supercritical carbon dioxide (scCO₂) as a reaction medium is another area of exploration for greener synthesis, potentially reducing the need for volatile organic solvents.

Research into catalyst-free and additive-free conditions for the synthesis of this specific compound is an ongoing area of development. One potential approach is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and often leads to cleaner reactions with higher yields, sometimes without the need for a catalyst.

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific case, the sodium salt of 2-benzylphenol (the phenoxide) reacts with a 2-haloethanamine, such as 2-chloroethylamine or 2-bromoethylamine.

The fundamental reaction is as follows:

2-Benzylphenol + Base → 2-Benzylphenoxide 2-Benzylphenoxide + 2-Haloethanamine → this compound + Salt

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netccspublishing.org.cn The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 2-benzylphenol and 2-chloroethylamine hydrochloride (a common and stable form of the reagent), the reactants would be 2-benzylphenol, 2-chloroethylamine hydrochloride, and a base (e.g., sodium hydroxide) to deprotonate the phenol and neutralize the hydrochloride.

Reactants:

2-Benzylphenol (C₁₃H₁₂O, MW: 184.23 g/mol ) nih.gov

2-Chloroethylamine hydrochloride (C₂H₇Cl₂N, MW: 115.99 g/mol ) sigmaaldrich.com

Sodium Hydroxide (NaOH, MW: 40.00 g/mol ) - 2 equivalents are needed, one to deprotonate the phenol and one to neutralize the amine hydrochloride.

Product:

this compound (C₁₅H₁₇NO, MW: 227.30 g/mol )

Byproducts:

Sodium Chloride (NaCl, MW: 58.44 g/mol )

Water (H₂O, MW: 18.02 g/mol ) - 2 equivalents

The atom economy calculation is:

% Atom Economy = (227.30 / (184.23 + 115.99 + 2*40.00)) x 100 ≈ 61.4%

This value indicates that a significant portion of the reactant mass is converted into byproducts, which is typical for substitution reactions like the Williamson ether synthesis where a salt is formed. scranton.edu Reaction efficiency, however, also considers the chemical yield, which can be optimized by controlling reaction conditions.

MetricDescriptionRelevance to this compound Synthesis
Atom Economy A theoretical measure of the percentage of reactant atoms incorporated into the desired product. researchgate.netFor the Williamson ether synthesis route, the atom economy is inherently less than 100% due to the formation of salt byproducts. scranton.edutamu.edu
Reaction Yield The actual amount of product obtained compared to the theoretical maximum.Can be optimized by adjusting parameters like temperature, solvent, and reaction time. sacredheart.eduacs.org
E-Factor The mass ratio of waste to desired product.A lower E-factor signifies a greener process. For this synthesis, waste includes the salt byproduct and any unreacted starting materials or side products.
Process Mass Intensity (PMI) The total mass used in a process (reactants, solvents, workup chemicals) divided by the mass of the final product.Provides a comprehensive view of the overall efficiency and environmental impact of the entire production process.

Production Scale-Up and Process Optimization Strategies (e.g., Industrial Synthesis Relevance)

Scaling up the synthesis of this compound from a laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Williamson ether synthesis is a well-established and widely used industrial reaction, making it a suitable choice for large-scale production. francis-press.comwikipedia.org

Key Optimization Strategies:

Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used in laboratory-scale Williamson ether syntheses to enhance the nucleophilicity of the alkoxide. numberanalytics.combyjus.com For industrial applications, the choice may shift towards more environmentally benign and easily recoverable solvents. Phase-transfer catalysis is a common industrial strategy that allows the reaction to occur in a two-phase system (e.g., aqueous/organic), which can simplify product isolation and reduce the need for expensive anhydrous solvents. byjus.com

Base Selection: While strong bases like sodium hydride (NaH) are effective in the lab, they can be hazardous and expensive on a large scale. youtube.com Industrial processes often favor cheaper and safer bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). byjus.com

Temperature and Reaction Time: Optimization of temperature is crucial. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as elimination in the case of secondary or tertiary alkyl halides. numberanalytics.commasterorganicchemistry.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for Williamson ether syntheses, a technique that is being explored for industrial scale-up. sacredheart.eduacs.org

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can maximize the conversion of the more expensive reagent.

Process Automation and Control: Continuous flow reactors are increasingly being adopted in industrial synthesis. They offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to batch processes.

A patent for preparing similar 2-alkoxyphenoxyethanamines highlights an alternative industrial route involving the reaction of an ortho-substituted phenol with a 2-alkyloxazoline, followed by hydrolysis. google.com This method is proposed as a cheaper and easier alternative to routes using hazardous materials like chloroacetonitrile or liquid ammonia, which are less suitable for large-scale production. google.com

Synthetic Routes to Precursors and Intermediates of this compound

The primary precursors for the synthesis of this compound are 2-benzylphenol and a suitable halogenated ethane (B1197151) derivative.

The key phenol derivative is 2-benzylphenol. It can be synthesized through several methods:

Friedel-Crafts Alkylation: A common method involves the reaction of phenol with benzyl chloride or benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄). researchgate.net However, this method can lead to a mixture of ortho, meta, and para substituted products.

Catalytic Benzylation: To improve selectivity for the ortho position, specific catalysts can be employed. One patented process describes the high-selectivity preparation of o-benzylphenol by heating a mixture of benzyl alcohol and phenol with activated alumina (B75360) as a catalyst. google.com Another study reports high yields of benzylphenol by reacting phenol with benzyl alcohol in the presence of sulfuric acid, with optimization of temperature and reactant ratios influencing the product distribution. researchgate.net

Rearrangement Reactions: Benzyl phenyl ether can undergo a polyphosphoric acid-catalyzed rearrangement to yield 2-benzylphenol. ccspublishing.org.cn

Precursor Synthesis MethodReactantsCatalyst/ConditionsKey Features
Friedel-Crafts Alkylation Phenol, Benzyl Chloride/AlcoholAlCl₃ or H₂SO₄ researchgate.netCan produce a mixture of isomers.
Vapor Phase Benzylation Phenol, Benzyl AlcoholActivated Alumina google.comHigh selectivity for ortho-benzylated products.
Benzyl Rearrangement Benzyl Phenyl EtherPolyphosphoric Acid ccspublishing.org.cnRearrangement to the desired phenol derivative.

The ethanamine portion of the target molecule is introduced using a 2-haloethanamine, typically 2-chloroethylamine or 2-bromoethylamine. These are often used in their hydrochloride or hydrobromide salt forms for stability.

From Ethanolamine (B43304): 2-Bromoethylamine hydrobromide can be synthesized by treating ethanolamine with hydrobromic acid. haz-map.com

From 2-Oxazolidinone (B127357): A novel process describes the preparation of 2-haloethylamides by reacting 2-oxazolidinone with an acid halide. google.com The resulting amide can then be hydrolyzed to the desired 2-haloethanamine.

From 2-Haloethylamine Salts: Commercially available 2-chloroethylamine hydrochloride is a common starting material. sigmaaldrich.com Methods also exist for the preparation of 2-oxazolinone from 2-haloethylamine salts, which can then be used in alternative synthetic routes. google.com

Alternative approaches for introducing the aminoethyl group exist, such as the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable alkyl halide followed by hydrazinolysis to release the primary amine. This can provide a cleaner route to the primary amine compared to direct amination, which can sometimes lead to over-alkylation. google.com

Chemical Transformations and Derivatization Strategies of 2 2 Benzylphenoxy Ethanamine

Formation of Polyfunctionalized Analogues and Complex Scaffolds

The primary amine functionality and the flexible diaryl ether scaffold of 2-(2-benzylphenoxy)ethanamine present a versatile platform for the synthesis of more complex and polyfunctionalized molecules. Although specific literature detailing the derivatization of this exact compound is limited, its structural motifs as a β-arylethylamine analogue suggest its potential utility in a variety of well-established synthetic transformations for the construction of intricate molecular architectures. These methods are crucial in medicinal chemistry and materials science for generating libraries of novel compounds with diverse properties.

Theoretically, the primary amine of this compound can serve as a key handle for participating in powerful bond-forming reactions, including cyclization and multicomponent reactions. Such transformations would allow for the incorporation of the 2-benzylphenoxy moiety into larger, more complex heterocyclic and acyclic systems.

Potential Cyclization Strategies:

Classic cyclization reactions are a cornerstone for the synthesis of nitrogen-containing heterocycles. For β-arylethylamines, the Pictet-Spengler and Bischler-Napieralski reactions are paramount for the construction of isoquinoline (B145761) and related fused heterocyclic systems.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. The electron-rich nature of the phenoxy ring in this compound could potentially facilitate this cyclization, although the position of ring closure would be influenced by the directing effects of the ether linkage and the benzyl (B1604629) group. The general mechanism proceeds through the formation of an iminium ion, which then undergoes cyclization.

Bischler-Napieralski Reaction: This method allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. This would require a preliminary step of acylating the primary amine of this compound. Subsequent treatment with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), would induce cyclization onto the aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring undergoing substitution.

Multicomponent Reactions (MCRs):

MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. The use of this compound as the amine component would yield complex, peptide-like structures bearing the bulky 2-benzylphenoxy side chain. These products can serve as scaffolds for further chemical modifications.

Passerini Reaction: As a three-component reaction, the Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. While it does not directly involve an amine, derivatives of this compound, such as a corresponding carboxylic acid or isocyanide, could theoretically be employed in such transformations to build complex ester and amide functionalities.

The following table summarizes the potential transformations for creating polyfunctionalized analogues from this compound based on established chemical principles. It is important to note that these are hypothetical applications, as specific experimental data for this starting material is not available in the reviewed literature.

Reaction Type Reactants Potential Product Scaffold Key Features
Pictet-Spengler This compound, Aldehyde/KetoneTetrahydroisoquinoline derivativeAcid-catalyzed cyclization, forms a new six-membered ring.
Bischler-Napieralski N-acyl-2-(2-benzylphenoxy)ethanamine3,4-Dihydroisoquinoline derivativeRequires prior acylation of the amine, uses dehydrating agents.
Ugi Reaction This compound, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino amideForms complex peptide-like structures in a single step.

While the derivatization of this compound into complex scaffolds holds significant potential, further experimental investigation is required to establish optimal reaction conditions, yields, and the full scope of its utility in synthetic chemistry.

Mechanistic Investigations of Biological Interactions in Vitro and Non Human Animal Models

Elucidation of Molecular Mechanisms with Specific Enzymes

Based on available research, there is no specific information detailing the direct interaction of 2-(2-Benzylphenoxy)ethanamine with Leukotriene A-4 Hydrolase or its specific inhibition and activation pathways.

Current scientific literature does not provide direct evidence or detailed studies on the specific interactions between this compound and the enzymes microsomal epoxide hydrolase and carboxylesterase.

There is no specific data available from the conducted research that elucidates the modulation of Liver Fatty Acid Binding Protein (L-FABP) by this compound.

While this compound is not a benzoxazole (B165842), its potential mechanisms can be inferred by studying structurally related benzoxazole derivatives, which are known to target DNA gyrase. DNA gyrase is an essential bacterial enzyme that is absent in higher eukaryotes, making it a key target for antibacterial agents. nih.gov

Molecular docking studies of 2-substituted benzoxazole derivatives suggest that their antibacterial activity is linked to the inhibition of DNA gyrase. nih.govbenthamdirect.com The mechanism of inhibition is thought to involve the binding of the benzoxazole scaffold to the enzyme. benthamdirect.com Pharmacophore analysis indicates that hydrogen bond acceptor and donor features, along with hydrophobicity, are important for the inhibitory action. benthamdirect.comesisresearch.org For instance, studies on some benzoxazole derivatives show that those without a methylene (B1212753) bridge between the oxazole (B20620) and phenyl ring are more active inhibitors of DNA gyrase. benthamdirect.comesisresearch.org The antibacterial potential of certain 2-benzyl substituted benzoxazole derivatives has been specifically linked to their activity as DNA topoisomerase II inhibitors, demonstrating significant IC₅₀ values. nih.gov

Receptor Binding Profiling and Ligand Affinity Studies (In Vitro)

The Antiestrogen (B12405530) Binding Site (AEBS) is a membranous protein complex identified as a key target for various antiestrogenic compounds. nih.gov Derivatives of benzylphenoxy ethanamine have been synthesized and studied as specific ligands for AEBS. nih.gov

The affinity of these ligands for AEBS is modulated by modifications to the basic ethanamine side chain. nih.gov For example, studies on related diphenylmethane (B89790) derivatives show a direct correlation between their inhibitory potencies and their binding affinity (Ki) for the AEBS. nih.gov The anti-proliferative effects of 4-benzylphenoxy ethanamine derivatives are understood to be mediated by the AEBS. nih.govlivedna.net

Using a tritiated derivative of a related compound, 4-benzylphenoxy-N ethyl morpholine, two distinct binding sites were identified: a high-affinity site predominantly found in MCF7 breast cancer cells and a low-affinity site present in both MCF7 and tamoxifen-resistant RTx6 cells. nih.gov The cytotoxicity of various benzylphenoxy ethanamine ligands in AEBS-positive cells has been shown to be directly correlated with their affinity for AEBS. nih.gov

Table 1: Binding Characteristics of Benzylphenoxy Ethanamine Derivatives at the Antiestrogen Binding Site (AEBS)

FeatureObservationSource(s)
Primary Target Antiestrogen Binding Site (AEBS) nih.govnih.gov
Binding Nature Competitive binding has been observed. nih.gov
Affinity Modulation Modification of the ethanamine side chain alters ligand affinity. nih.gov
Structure-Activity Cytotoxicity in AEBS-positive cells is directly correlated with binding affinity. nih.gov
Binding Sites Evidence suggests the existence of both high-affinity and low-affinity binding sites. nih.gov

Interaction with Sigma Receptor Subtypes (sigma-1 and sigma-2)

The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique proteins that have been implicated in a variety of cellular functions and are considered potential therapeutic targets for several diseases, including cancer. mdpi.com The σ2 receptor, in particular, is often overexpressed in proliferating tumor cells, making it a valuable target for antiproliferative agents. mdpi.com

While direct binding data for this compound to sigma receptors is not extensively detailed in the available literature, the broader class of phenoxy ethanamine derivatives has been investigated for their interaction with these receptors. Structurally similar compounds have shown affinity for sigma receptors, suggesting that this compound may also interact with these sites. dntb.gov.uacolab.ws For instance, studies on cytotoxic ligands have revealed structural similarities between compounds that bind to the antiestrogen-binding site (AEBS) and those that bind to sigma-2 receptors. dntb.gov.ua This overlap suggests a potential for dual-targeting capabilities.

Research on other sigma receptor ligands has demonstrated that their interaction can lead to the inhibition of cancer cell proliferation and migration. mdpi.com For example, the fluorescent probe BS148, a sigma-1 modulator, was found to inhibit metastatic melanoma cell proliferation through its interaction with the sigma-2 receptor. mdpi.com Furthermore, both σ1 and σ2 receptor ligands have been shown to induce apoptosis and autophagy in uveal melanoma cells, although they can have opposing effects on cell proliferation. nih.gov The putative σ1 agonist (+)-pentazocine induced cancer cell proliferation, while ligands with σ2 agonist properties, like haloperidol, inhibited cancer growth. nih.gov These findings highlight the complex role of sigma receptors in cancer biology and the potential for ligands like this compound to modulate these pathways.

Histamine (B1213489) Receptor Antagonism or Agonism at a Molecular Level (for structurally analogous compounds)

The histamine H1 receptor, a G protein-coupled receptor (GPCR), is a primary target for many antihistamine drugs. researchgate.netgoogle.com The interaction of ligands with this receptor can either block (antagonize) or mimic (agonize) the effects of histamine. google.com For structurally analogous compounds to this compound, research has focused on their potential as histamine H1 receptor antagonists.

A study involving 4-(2-benzylphenoxy)piperidine, a compound with a similar benzylphenoxy moiety, identified it as having a high ligand efficiency for the histamine H1 receptor. researchgate.netresearchgate.net Structure-activity relationship (SAR) analysis of derivatives of this compound revealed that the amine-binding region is a crucial "hot spot" for binding, preferably accommodating small tertiary amines. researchgate.net Molecular modeling and mutagenesis studies have provided insights into the specific interactions within the receptor's binding pocket. For instance, the protonated amine of ligands like mepyramine forms a hydrogen bond with the carboxylate side chain of aspartate residue D3.32. researchgate.net

Derivatives of 2-phenylethanamine, the core structure of this compound, have also been synthesized and evaluated for their H1-antagonistic activity. nih.gov For example, 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives with meta-halide substituents on the phenyl ring displayed weak H1-antagonistic activity. nih.gov Replacing the phenylamino (B1219803) group with a benzhydryl group, a feature of classic antihistamines, led to a slight improvement in this activity. nih.gov These studies demonstrate that the benzylphenoxy and ethanamine components are key pharmacophores for interaction with the histamine H1 receptor, suggesting that this compound likely acts as an antagonist at this site.

Modulation of Cellular Pathways and Biochemical Processes (In Vitro and Non-Human Animal Models)

The biological effects of this compound and its analogs extend to the modulation of various cellular pathways and biochemical processes. These include signal transduction, antioxidant activity, angiogenesis, and cytotoxicity towards cancer cells.

Impact on Signal Transduction Pathways

Signal transduction pathways are complex systems that transmit signals from the cell's exterior to its interior, dictating cellular responses. nih.govkhanacademy.org The interaction of ligands with receptors like the sigma and histamine receptors initiates these cascades. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, a structurally related compound, is classified as a signal transduction agent. drugbank.comcore.ac.uk

Activation of the histamine H1 receptor is linked to a G-protein that stimulates phospholipase C and the phosphatidylinositol (PIP2) signaling pathway. google.com Antagonists of this receptor, which likely includes this compound, would block these downstream signaling events. Similarly, sigma-1 receptor activation can modulate various cellular pathways involved in cytoprotection. mdpi.com The specific impact of this compound on these pathways is an area for further investigation but is expected to be in line with its receptor binding profile.

Assessment of Antioxidant Activity via Lipid Peroxidation Assays

Lipid peroxidation is a process of oxidative degradation of lipids, leading to cellular damage. ptfarm.pl Antioxidants can inhibit this process. The antioxidant potential of compounds structurally related to this compound has been evaluated using lipid peroxidation assays. nih.gov

In one study, nitrones derived from N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were tested for their ability to inhibit lipid peroxidation. mdpi.com Nitrones with phenyl and 4-fluoro-3-methylphenyl motifs were found to be potent inhibitors. mdpi.com The assay typically involves initiating lipid oxidation in a substrate like linoleic acid with a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and then measuring the extent of oxidation in the presence of the test compound. mdpi.com The thiobarbituric acid reactive substances (TBARS) assay is another common method used to measure malondialdehyde (MDA), an end product of lipid peroxidation. researchgate.net The results from these assays indicate that the structural features present in this compound could contribute to antioxidant activity by mitigating lipid peroxidation. nih.govbiomedpharmajournal.org

Investigation of Angiogenesis Modulation (e.g., Chick Chorioallantoic Membrane (CAM) Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, including cancer. scispace.com The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study the pro- or anti-angiogenic effects of various substances. nih.govnih.govmdpi.com In this assay, a test compound is applied to the CAM of a developing chick embryo, and the subsequent changes in the blood vessel network are observed and quantified. nih.gov

While there are no specific reports on the direct testing of this compound in a CAM assay, the anti-angiogenic potential of related compounds can be inferred from their known interactions with receptors that play a role in angiogenesis. For example, the modulation of sigma receptors has been linked to changes in cellular processes that could affect tumor angiogenesis. mdpi.com Given the established role of angiogenesis in tumor growth, and the cytotoxic effects of related compounds on tumor cells, it is plausible that this compound could exhibit anti-angiogenic properties. Further investigation using the CAM assay would be necessary to confirm this.

Studies on Cytotoxicity to Tumoral Cells (In Vitro, related to binding site affinity)

The cytotoxic effects of phenoxy ethanamine derivatives on tumor cells have been a significant area of research, with studies often linking this activity to their affinity for specific binding sites. dntb.gov.ua Research has shown a correlation between the cytotoxicity of these compounds and their affinity for the antiestrogen-binding site (AEBS) and the sigma-2 receptor, but not the sigma-1 receptor. dntb.gov.ua

The anti-proliferative properties of 4-benzylphenoxy ethanamine derivatives have been demonstrated to be mediated by the AEBS. dntb.gov.ua In vitro cytotoxicity studies on various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-453, BT-20) and uveal melanoma cells, have been conducted to evaluate the efficacy of related compounds. nih.govnih.gov For example, sigma-2 receptor ligands have been shown to significantly reduce cell proliferation in uveal melanoma cells. nih.gov The cytotoxicity is typically assessed using methods like the MTT assay, which measures cell viability. nih.govresearchgate.net These findings suggest that this compound, due to its structural characteristics and likely affinity for the AEBS and sigma-2 receptor, possesses the potential for cytotoxic activity against various tumor cell lines.

Structure-Activity Relationship (SAR) Elucidation based on Mechanistic Biological Data

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation to understand how modifications to its chemical structure influence its interactions with biological targets. While specific SAR data for this compound is not extensively available in public literature, studies on analogous compounds with the phenoxyethanamine scaffold provide significant insights into the key structural determinants for biological activity. These investigations have primarily focused on N-substitution, the length of the alkyl chain, and substitutions on the aromatic rings.

Influence of N-Substitution and Alkyl Chain Length on Target Affinity and Specificity

The nature of the substituent on the terminal amine and the length of the alkyl chain connecting the amine to the phenoxy group are pivotal in modulating the affinity and selectivity of phenoxyethanamine derivatives for their biological targets.

Research on N-benzyl phenethylamines, which share a structural resemblance to the benzylphenoxy ethanamine core, has highlighted the importance of the N-substituent for serotonin (B10506) receptor affinity. Studies have shown that an N-arylmethyl group can lead to a significant increase in affinity, in some cases up to 300-fold, compared to simpler N-alkyl homologs. nih.gov This enhancement in affinity is also associated with greater selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT1A receptors. nih.gov

The length of the alkyl chain is another critical factor. In a series of N-methyl-N-propargyl-phenoxy-phenoxyethylamine analogs, which are inhibitors of monoamine oxidase (MAO), varying the length of the alkyl chain between the phenoxy group and the nitrogen atom had a pronounced effect on inhibitory potency and selectivity. nih.gov For instance, an increase in the carbon chain length generally led to an increased affinity for MAO-A. nih.gov Specifically, the inhibitory potency towards MAO-A increased when the side-chain length was extended from two to three carbons, with no significant change observed between three and four carbons. nih.gov In contrast, for MAO-B inhibition, compounds with two and three-carbon chains showed similar potencies, which substantially increased when the chain length was extended to four carbons. nih.gov

These findings underscore the principle that both the steric and electronic properties of the N-substituent and the length of the alkyl linker are crucial for optimizing the interaction with the binding pockets of receptors and enzymes.

Table 1: Influence of N-Substitution and Alkyl Chain Length on Biological Activity of Phenoxyethanamine Analogs

Compound Class Structural Variation Effect on Biological Target Reference
N-Benzyl Phenethylamines N-arylmethyl substitution Up to 300-fold increase in affinity for 5-HT2A receptors nih.gov
Phenoxy-phenoxyethylamines Increase in alkyl chain length from 2 to 3 carbons Increased inhibitory potency towards MAO-A nih.gov

Effects of Aromatic Substitutions on Receptor and Enzyme Interactions

Substitutions on the aromatic rings of the benzylphenoxy ethanamine scaffold play a significant role in defining the compound's affinity and selectivity for various receptors and enzymes. The position, number, and nature of these substituents can drastically alter the electronic and steric profile of the molecule, thereby influencing its binding orientation and strength.

For example, in a series of analogs of tamsulosin, a selective α1A receptor antagonist containing a 2-(2-ethoxyphenoxy)ethanamine (B1588086) fragment, ortho-substitution on the aryl moiety was found to generally increase affinity for the α1 receptor. semanticscholar.org Specifically, derivatives with an ortho-methoxy substituent exhibited high α1 receptor affinity. semanticscholar.org Conversely, the introduction of a 2-OH substituent on compounds with a phenoxyethylamine moiety was detrimental to interactions with the α1d-AR subtype. researchgate.net This suggests that even subtle changes, such as the difference between a methoxy (B1213986) and a hydroxyl group at the same position, can have profound effects on receptor binding.

Table 2: Effects of Aromatic Substitutions on Receptor Affinity of Phenoxyethanamine Analogs

Compound Series Aromatic Substitution Effect on Receptor Affinity Reference
Tamsulosin Analogs Ortho-methoxy substituent High affinity for α1 receptor semanticscholar.org

Conformational Preferences and Their Role in Biological Activity

The three-dimensional conformation of a molecule is fundamental to its ability to bind to a biological target. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is crucial for explaining their biological activity.

Conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which are structurally related to the compound of interest, has revealed a direct link between conformational preferences and receptor binding affinity. nih.gov In this study, two groups of compounds with different alkyl chain lengths connecting the amine and the central oxygen atom exhibited a tenfold difference in their affinity for the 5-HT2 receptor. nih.gov Computational analysis confirmed that this difference in affinity was quantitatively related to the N-O distances in the preferred conformations of the molecules. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-benzyl phenethylamines
N-methyl-N-propargyl-phenoxy-phenoxyethylamine
Tamsulosin

Advanced Analytical and Spectroscopic Characterization for Mechanistic Understanding

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

High-resolution spectroscopy is indispensable for determining the precise three-dimensional arrangement of atoms and for studying the dynamic processes that the molecule undergoes.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for unambiguously assigning the structure of "2-(2-Benzylphenoxy)ethanamine" and investigating its conformational preferences. While standard one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for resolving complex spin systems and establishing through-bond and through-space correlations. wikipedia.orglibretexts.orglibretexts.org

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to gain a detailed structural map of "this compound".

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For "this compound," COSY would be instrumental in confirming the connectivity of the ethylamine (B1201723) chain and identifying adjacent protons on the benzyl (B1604629) and phenoxy rings. Cross-peaks would be expected between the protons of the -CH2-CH2- group and between neighboring aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). This is particularly useful for distinguishing between the various aromatic carbons and the aliphatic carbons of the ethanamine side chain. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. harvard.edu This is crucial for determining the preferred conformation of "this compound." For instance, NOESY could reveal through-space interactions between the protons of the benzyl group and the protons of the phenoxy ring, offering insights into the rotational orientation of these two aromatic systems relative to each other.

Hypothetical 2D NMR Correlation Data for this compound:

Proton (¹H) Correlated Proton (¹H) in COSY Correlated Carbon (¹³C) in HSQC Correlated Proton (¹H) in NOESY
Hα (-O-CH₂-)Hβ (-CH₂-NH₂)Hβ, Aromatic Protons on Phenoxy Ring
Hβ (-CH₂-NH₂)Hα (-O-CH₂-)Hα, Protons on Benzyl Group
Benzyl CH₂Aromatic Protons on Benzyl RingBenzyl CH₂ CarbonAromatic Protons on Phenoxy Ring
Aromatic ProtonsOther Aromatic Protons on the same ringCorresponding Aromatic CarbonsProtons on the other aromatic ring, Benzyl CH₂, Hα

Solid-State NMR (SS-NMR): In the absence of a single crystal for X-ray crystallography, solid-state NMR would be a valuable tool for studying the conformation of "this compound" in the solid phase. By analyzing the chemical shift anisotropy and dipolar couplings, SS-NMR can provide information on the local environment and the spatial arrangement of the different molecular fragments.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of "this compound" with high accuracy and for identifying potential intermediates in its synthesis or degradation pathways. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₇NO). In mechanistic studies, HRMS can detect and identify transient intermediates by providing their exact masses. For example, in a synthetic reaction, HRMS could identify byproducts or unreacted starting materials, offering insights into the reaction's efficiency and mechanism. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further aid in the structural elucidation of these intermediates by showing how the molecule breaks apart.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "this compound" and can be used to monitor the progress of reactions in real-time. mdpi.comrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H stretching: The primary amine (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and benzyl groups would be observed just below 3000 cm⁻¹.

C=C stretching: The aromatic rings would display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-ether linkage (Ar-O-CH₂) would produce a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ region.

N-H bending: The N-H bending vibration of the primary amine would be expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. semanticscholar.orgresearchgate.net The Raman spectrum would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic rings. The symmetric vibrations of the aromatic rings, for instance, often produce strong signals in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretch3400-3300 (two bands)Weak
Aromatic C-HStretch3100-3000Strong
Aliphatic C-HStretch2950-2850Strong
C=C (Aromatic)Stretch1600, 1580, 1500, 1450Strong
-NH₂Bend (Scissoring)1650-1580Weak
C-O (Aryl Ether)Asymmetric Stretch1260-1200Moderate
C-NStretch1250-1020Moderate

By monitoring the appearance or disappearance of key vibrational bands, these techniques can be used to follow the progress of reactions involving "this compound," such as its synthesis or derivatization.

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic structure and photophysical properties of "this compound."

UV-Vis absorption spectroscopy measures the absorption of light by the molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The UV-Vis spectrum of "this compound" is expected to be dominated by the absorption of the two aromatic rings.

The benzene (B151609) rings will exhibit characteristic π → π* transitions. The presence of the phenoxy and benzyl chromophores would likely result in absorption maxima in the ultraviolet region. The primary absorption bands would be expected around 200-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. For instance, a substituted benzylamine (B48309) has shown absorption maxima at 206 nm and 256 nm. sielc.com

Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695):

Wavelength (λmax) Molar Absorptivity (ε) Transition
~270 nmModerateπ → π* (Benzene B-band)
~220 nmStrongπ → π* (Benzene E-band)

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This technique provides information about the excited state properties of the molecule.

Upon excitation at a wavelength corresponding to its absorption band, "this compound" may exhibit fluorescence. The fluorescence spectrum would provide information on the emission wavelength, quantum yield, and lifetime of the excited state. The presence of the flexible ether and amine linkages could lead to non-radiative decay pathways, potentially resulting in a low fluorescence quantum yield.

Fluorescence quenching studies could also be performed to investigate the interaction of "this compound" with other molecules. By observing the decrease in fluorescence intensity in the presence of a quencher, one can gain insights into the accessibility of the fluorophore and the nature of the quenching mechanism (e.g., collisional or static).

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of this compound, its solid-state conformation and intermolecular packing can be unequivocally established.

This analysis would reveal critical structural parameters, including bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. The resulting crystal structure would elucidate the preferred conformation of the flexible ethanamine side chain relative to the benzylphenoxy moiety. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. Understanding these packing arrangements is crucial as they can significantly influence the compound's physical properties, including solubility and stability.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.3
Volume (ų)1295.7
Z4
Calculated Density (g/cm³)1.25

Note: The data in this table is hypothetical and serves as an example of what could be determined through X-ray crystallographic analysis.

Chiroptical Spectroscopic Methods for Stereochemical Investigations

Should this compound exist as a chiral molecule, either through the presence of a stereocenter or due to atropisomerism, chiroptical spectroscopic methods would be essential for its stereochemical investigation. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would exhibit positive or negative peaks corresponding to the electronic transitions within the molecule, with the sign and intensity of these peaks being characteristic of a specific stereoisomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral center and to study conformational equilibria.

The application of these techniques to a chiral sample of this compound would allow for the unambiguous assignment of its absolute configuration and provide insights into its conformational dynamics in different solvent environments.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Benzylphenoxy)ethanamine under laboratory conditions?

Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution followed by reductive amination. A plausible pathway involves:

Phenolic alkylation : React 2-benzylphenol with a bromoethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form 2-(2-benzylphenoxy)ethylamine intermediates .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization in ethanol for higher purity .

Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.4 ppm, ethanamine protons at δ 2.8–3.1 ppm) and LC-MS for molecular ion verification .

Advanced: How can conflicting bioactivity data for this compound analogs be systematically resolved?

Methodological Answer:
Conflicting bioactivity data often arise from structural variations or assay conditions. To resolve discrepancies:

Structural-Activity Relationship (SAR) Analysis : Compare analogs with substituent modifications (e.g., methoxy, halogen groups) using in vitro receptor-binding assays (e.g., 5-HT₂A receptor affinity studies) .

Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, zebrafish models can assess neurochemical effects while controlling environmental factors .

Data Cross-Validation : Use orthogonal techniques like molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values .

Basic: What analytical techniques are critical for characterizing this compound purity and stability?

Methodological Answer:
Key techniques include:

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Spectroscopy :

  • 1H^1 \text{H} and 13C NMR^13 \text{C NMR}: Identify protons (e.g., benzyl CH₂ at δ 3.8–4.2 ppm) and carbons (e.g., ethanamine C-N at δ 40–45 ppm) .
  • FT-IR: Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to monitor hydrolytic or oxidative byproducts .

Advanced: How to design experiments to evaluate the pharmacokinetic (PK) profile of this compound derivatives?

Methodological Answer:
For PK studies:

In Vivo Models : Administer derivatives to rodents (e.g., Sprague-Dawley rats) via intravenous/oral routes. Collect plasma samples at timed intervals .

Bioanalytical Quantification : Use UPLC-MS/MS with deuterated internal standards (e.g., d₄-2-(2-Benzylphenoxy)ethanamine) for sensitivity (LOQ: 1 ng/mL) .

Parameter Calculation : Apply non-compartmental analysis (WinNonlin) to derive AUC, Cₘₐₓ, and t₁/₂. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods for weighing and synthesis due to potential amine volatility .

Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dilute with copious water .

Advanced: How can computational chemistry optimize this compound for target selectivity?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A vs. α₁-adrenergic receptors) using GROMACS to identify key binding residues .

Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to guide substituent modifications for enhanced H-bonding or π-π stacking .

ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (2–3), polar surface area (<60 Ų), and avoid CYP inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.